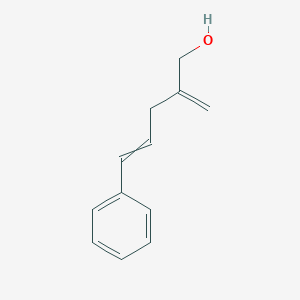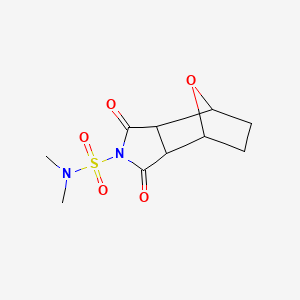
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a complex organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with dimethylsulfamide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the compound is synthesized by mixing cis-exo-bicyclo[2.2.1]heptane-2,3-dimethyl anhydride with dimethylsulfamide, followed by heating until fusion occurs. This method is advantageous due to its simplicity, lower reaction temperature, and high yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane-2,3-dicarboximide: A structurally related compound with similar chemical properties.
Dimethylsulfamide Derivatives: Compounds with the dimethylsulfamoyl group that exhibit similar reactivity.
Uniqueness: N-(Dimethylsulfamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its combination of the bicyclic core and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
57105-59-6 |
|---|---|
Fórmula molecular |
C10H14N2O5S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O5S/c1-11(2)18(15,16)12-9(13)7-5-3-4-6(17-5)8(7)10(12)14/h5-8H,3-4H2,1-2H3 |
Clave InChI |
LCHXFPBOPYFHGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)N1C(=O)C2C3CCC(C2C1=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


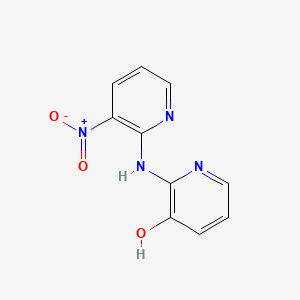
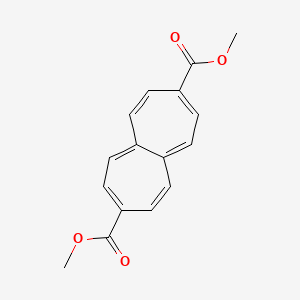
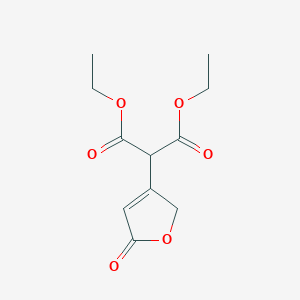
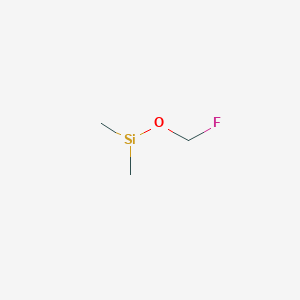
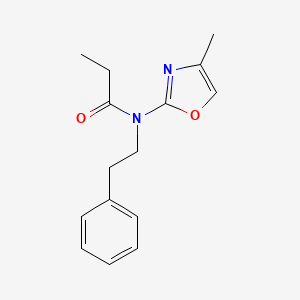
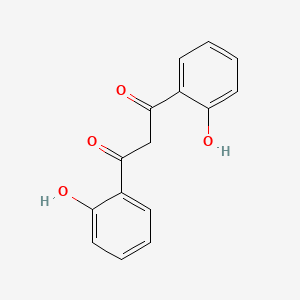
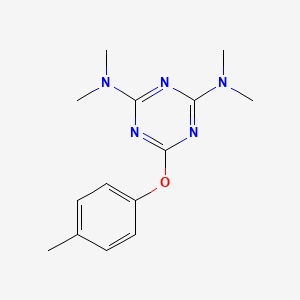


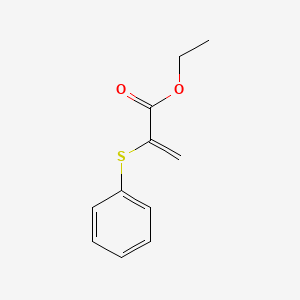
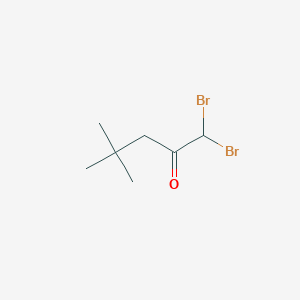
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)

